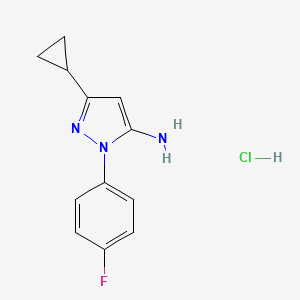

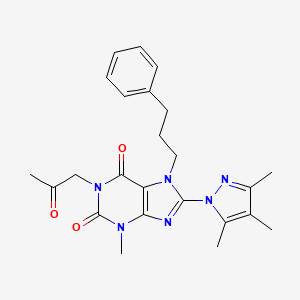

![molecular formula C22H19N3O2S2 B2825578 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 451468-38-5](/img/structure/B2825578.png)

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of thieno[2,3-d]pyrimidin-4(3H)-ones . Thieno[2,3-d]pyrimidin-4(3H)-ones are important pharmacophores and have been synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .

Synthesis Analysis

The synthesis of this compound involves a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbezylamine . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Scientific Research Applications

Molecular Structure and Conformation

- Research on similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals insights into their molecular structure. These compounds exhibit a folded conformation around the methylene C atom of the thioacetamide bridge, with the pyrimidine ring inclined to the benzene ring, stabilized by intramolecular hydrogen bonds (Subasri et al., 2016), (Subasri et al., 2017).

Inhibitory Properties

- Studies on analog compounds have shown potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating potential therapeutic applications in cancer treatment (Gangjee et al., 2008), (Gangjee et al., 1996), (Gangjee et al., 2004), (Gangjee et al., 2007).

Antitumor Activity

- Several studies have synthesized and evaluated the antitumor activity of thieno[3,2-d]pyrimidine derivatives, showing promising results against various cancer cell lines, indicating potential in cancer therapeutics (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

- Pyrimidine derivatives have been investigated for antimicrobial activities, offering insights into their potential use in developing new antibacterial and antifungal agents (Majithiya & Bheshdadia, 2022).

Synthesis and Characterization

- The synthesis of such compounds often involves complex chemical processes, providing valuable information for the development of new pharmaceuticals (Wanare, 2022), (Zadorozhny et al., 2010).

Drug Likeness and Molecular Docking

- Quantum chemical studies on related molecules provide insights into their molecular structures, NBO analysis, and potential as anti-COVID-19 agents, highlighting their relevance in drug discovery (Mary et al., 2020).

Antitumor and Antibacterial Agents

- Synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives has shown potent antitumor and antibacterial activities, suggesting their utility in developing new therapeutic agents (Hafez et al., 2017).

Mechanism of Action

Target of Action

Similar thieno[3,2-d]pyrimidine derivatives have been reported to inhibit ezh2, a key enzyme involved in histone methylation and gene regulation .

Mode of Action

If it acts like other thieno[3,2-d]pyrimidine derivatives, it may bind to the active site of EZH2, inhibiting its enzymatic activity and leading to changes in gene expression .

Biochemical Pathways

Inhibition of ezh2 can affect multiple pathways related to cell growth, differentiation, and survival, potentially leading to antitumor effects .

Result of Action

If it acts like other thieno[3,2-d]pyrimidine derivatives, it may induce changes in cell morphology, promote apoptosis, and inhibit cell migration .

Properties

IUPAC Name |

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S2/c1-15-7-9-17(10-8-15)23-19(26)14-29-22-24-18-11-12-28-20(18)21(27)25(22)13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKMYNUGHHCXHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3,4,5,6-Tetrachloropyridine-2-carbonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2825495.png)

![3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(2-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2825497.png)

![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate](/img/structure/B2825500.png)

![(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2825502.png)

![6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine](/img/structure/B2825503.png)

![methyl 5-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2825504.png)

![3-(4-methoxyphenyl)spiro[1,3-thiazinane-2,3'-1H-indole]-2',4-dione](/img/structure/B2825506.png)